5-(pyridin-3-yl)-1,2,4-triazin-3-amine
Overview
Description
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a pyridine ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the triazine ring . Another approach includes the use of pyridine-3-amine and formamide under high-temperature conditions to achieve the desired triazine structure .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Known for their anti-tubercular and antioxidant properties.
Uniqueness
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine stands out due to its unique triazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of novel compounds with specific biological and industrial applications .
Properties
IUPAC Name |
5-pyridin-3-yl-1,2,4-triazin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTATPRPGVVNJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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